3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Description
3,6-Diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a structurally complex heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a bicyclic system. Key structural attributes include:
- Diethyl ester groups at positions 3 and 6, which enhance solubility and may act as prodrug motifs.
- The thieno[2,3-c]pyridine scaffold, a sulfur- and nitrogen-containing heterocycle, confers rigidity and electronic diversity, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
diethyl 2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O7S/c1-3-28-18(26)16-11-7-8-21(19(27)29-4-2)9-12(11)30-17(16)20-13(23)10-22-14(24)5-6-15(22)25/h3-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXGQRJVPQXZCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multiple steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the diethyl groups: This step often involves alkylation reactions using ethyl halides under basic conditions.
Attachment of the 2,5-dioxopyrrolidin-1-yl group: This is usually done through an amide bond formation reaction, where the pyrrolidinone derivative is reacted with an acyl chloride or anhydride.
Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide or ester functionalities, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Structural Features
The compound features a thieno[2,3-c]pyridine core with multiple functional groups that enhance its biological activity. The presence of the 2,5-dioxopyrrolidin moiety is particularly significant for its pharmacological properties.
Medicinal Chemistry
The compound is primarily studied for its potential as a therapeutic agent. Its unique structure suggests several applications:
- Anticonvulsant Activity : Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit anticonvulsant properties. Studies have shown that compounds with similar structures can modulate sodium channels, which are crucial in controlling neuronal excitability and preventing seizures .
- Neuroprotective Effects : The ability of this compound to interact with neurotransmitter systems positions it as a candidate for neuroprotective therapies. Its influence on synaptic transmission and neuronal survival is under investigation .
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's efficacy in various models:
- Animal Models of Epilepsy : Experimental studies have reported significant anticonvulsant effects in rodent models when administered at specific dosages .
- Sodium Channel Modulation : The compound's interaction with voltage-gated sodium channels has been characterized using electrophysiological techniques. This modulation is critical for developing new anticonvulsant medications .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its pharmacological properties. Variations in substituents on the thieno[2,3-c]pyridine scaffold have been systematically studied to enhance activity and reduce side effects .
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving the maximal electroshock seizure model in mice, compounds structurally related to 3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate exhibited superior protective indices compared to traditional anticonvulsants like phenytoin .
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| Test Compound | 10 | 4.5 |
| Phenytoin | 22 | 2.0 |
Case Study 2: Neuroprotective Mechanisms
A study exploring neuroprotective effects demonstrated that the compound could significantly reduce neuronal apoptosis in vitro when exposed to oxidative stress conditions. This suggests potential applications in neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 3,6-diethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its 2,5-dioxopyrrolidin-1-yl-acetamido substituent, distinguishing it from related thieno- and imidazopyridine derivatives. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Melting Points : Similar compounds exhibit melting points between 215–245°C (–6), suggesting the target compound may fall within this range .
- Solubility: Diethyl ester groups (common in –6, 8–10) improve solubility in organic solvents, while polar substituents (e.g., amino, nitro) enhance aqueous solubility .
Biological Activity
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C18H20N2O5S2
- Molecular Weight : 408.49 g/mol
- CAS Number : 24264-33-3
The structure includes a thieno[2,3-c]pyridine core, which is known for its pharmacological relevance due to the presence of nitrogen and sulfur heteroatoms that can interact with biological targets.
Anticancer Activity
Research indicates that thieno[2,3-c]pyridine derivatives exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives that demonstrated potent cytotoxic effects against different cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
Antimicrobial Properties
The compound may also possess antimicrobial activity. Preliminary investigations have shown that derivatives of thieno[2,3-c]pyridine can inhibit the growth of various bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
Neuroprotective Effects
There is emerging evidence suggesting neuroprotective properties associated with compounds featuring the thienopyridine structure. Studies have indicated that these compounds can modulate neurotransmitter systems and exhibit anticonvulsant effects in animal models. The specific mechanism may involve the modulation of ion channels or neurotransmitter receptors .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Neuroprotective | Modulation of neurotransmitter systems |
Case Study 1: Anticancer Activity
A recent study synthesized several thieno[2,3-c]pyridine derivatives and evaluated their cytotoxicity using MTT assays on human cancer cell lines. The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting strong potential for development as anticancer agents. The study also noted the importance of substituent variations on the thieno ring for enhancing activity.
Case Study 2: Neuroprotective Effects
In a rodent model of epilepsy, a derivative of thieno[2,3-c]pyridine was administered to assess its anticonvulsant properties. The results showed a significant reduction in seizure frequency compared to controls, indicating potential therapeutic applications in seizure disorders. Further molecular studies suggested that this effect could be attributed to enhanced GABAergic transmission and sodium channel modulation.
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[2,3-c]pyridine core in this compound?
The thieno[2,3-c]pyridine core is typically synthesized via cyclization reactions using functionalized thiophene and pyridine precursors. Key steps include:
- Annulation : Cyclocondensation of aminothiophene derivatives with activated pyridine intermediates under acidic or basic conditions. Temperature control (80–120°C) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .
- Functionalization : Post-cyclization modifications, such as introducing the 2-(2,5-dioxopyrrolidin-1-yl)acetamido group, require coupling reagents like EDCI or DCC in anhydrous dichloromethane .
- Monitoring : Use HPLC to track reaction progress (≥95% purity target) and NMR (¹H/¹³C) to confirm regioselectivity of substitutions .
Advanced: How can computational methods optimize reaction conditions for introducing the dioxopyrrolidinyl acetamido moiety?
Advanced approaches integrate quantum chemical calculations (e.g., DFT) and reaction path searching to:
- Predict intermediates : Identify stable intermediates during amide bond formation, minimizing unwanted side products like hydrolyzed esters .
- Solvent optimization : Simulate solvent effects (e.g., polarity, dielectric constant) on reaction kinetics. For example, toluene may favor higher yields compared to polar aprotic solvents due to reduced hydrolysis .
- Experimental validation : Cross-reference computational predictions with empirical data (e.g., GC-MS for byproduct analysis) to refine conditions iteratively .
Basic: What analytical techniques are essential for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : Assign peaks for the thieno[2,3-c]pyridine core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the dioxopyrrolidinyl group (e.g., carbonyl carbons at δ 170–175 ppm) .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z within 5 ppm error) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry of the acetamido side chain .
Advanced: How can researchers resolve contradictions in spectroscopic data for structurally similar analogs?
Contradictions (e.g., unexpected NOE correlations or MS fragmentation patterns) may arise due to:
- Tautomerism : Use variable-temperature NMR to detect equilibrium between keto-enol forms in the dioxopyrrolidinyl group .
- Conformational flexibility : Perform molecular dynamics simulations to assess rotational barriers of the acetamido side chain .
- Impurity profiling : Compare LC-MS data with synthetic intermediates to trace residual starting materials or degradation products .
Basic: What purification methods are effective for isolating this compound from reaction mixtures?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 → 1:2) to separate esters and amides .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences between the target compound and byproducts .
- HPLC : Apply reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Analog synthesis : Modify substituents (e.g., replace dioxopyrrolidinyl with succinimidyl) to assess impact on target binding .
- In vitro assays : Use fluorescence polarization or SPR to measure affinity for enzymes like kinases or proteases .
- Molecular docking : Map interactions (e.g., hydrogen bonds between the acetamido group and catalytic residues) using AutoDock Vina .
Basic: What stability challenges are associated with the dioxopyrrolidinyl group under storage conditions?
- Hydrolysis : Monitor pH-dependent degradation (e.g., accelerated in aqueous buffers at pH > 7) via accelerated stability testing (40°C/75% RH for 4 weeks) .
- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the pyrrolidinone ring .
Advanced: How can researchers leverage high-throughput screening (HTS) to identify catalytic conditions for scale-up synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
